Methyl 2-chloro-5-(chlorosulfonyl)benzoate
Description
The exact mass of the compound Methyl 2-chloro-5-(chlorosulfonyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-chloro-5-(chlorosulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-5-(chlorosulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-chloro-5-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXSMSBPMSQANO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924859-46-1 | |
| Record name | methyl 2-chloro-5-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of Methyl 2-chloro-5-(chlorosulfonyl)benzoate
The following technical guide is a comprehensive monograph on Methyl 2-chloro-5-(chlorosulfonyl)benzoate , designed for researchers in medicinal chemistry and process development.
Dual-Electrophile Building Block for Sulfonamide Pharmacophores [1][2]
Executive Summary
Methyl 2-chloro-5-(chlorosulfonyl)benzoate (CAS: 924859-46-1) is a high-value bifunctional intermediate used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2][3] Its structure features two distinct electrophilic centers—a highly reactive sulfonyl chloride and a moderately reactive methyl ester—positioned around a 2-chlorophenyl core.[2]
This guide details the physicochemical properties, chemoselective reactivity profiles, and handling protocols required to utilize this compound effectively in drug discovery campaigns, particularly for carbonic anhydrase inhibitors, diuretics, and anti-inflammatory agents.[1][2]
Physicochemical Profile
Identity & Core Properties
| Property | Data |
| IUPAC Name | Methyl 2-chloro-5-(chlorosulfonyl)benzoate |
| CAS Registry Number | 924859-46-1 |
| Molecular Formula | C₈H₆Cl₂O₄S |
| Molecular Weight | 269.10 g/mol |
| SMILES | COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl |
| Appearance | White to pale beige crystalline powder |
| Solubility | Soluble in DCM, THF, EtOAc, Acetone; Reacts with water/alcohols |
Thermal & Structural Data[2]
-
Melting Point: While specific experimental data for this CAS is proprietary to specific batches, structural analogs (e.g., 2-chloro-5-chlorosulfonylbenzoic acid, MP 149–151 °C) suggest the methyl ester exists as a solid at room temperature, likely in the range of 60–90 °C .[1][2]
-
Density (Predicted): ~1.55 g/cm³[2]
-
LogP (Predicted): ~2.05 (Lipophilic, suitable for organic extraction)[1][2]
Structural Analysis: The Dual Electrophile
The utility of this compound lies in the differential reactivity of its two electrophilic sites.[2] Understanding this hierarchy is critical for designing selective transformations.[2]
-
Site A (Sulfonyl Chloride, -SO₂Cl): The "Hard" electrophile.[1][2] Highly susceptible to nucleophilic attack by amines, alcohols, and water.[1][2] Reacts rapidly at 0°C to Room Temperature (RT).[2]
-
Site B (Methyl Ester, -COOCH₃): The "Soft" electrophile.[1][2] Significantly less reactive. Requires elevated temperatures or strong catalysis (e.g., LiOH hydrolysis or high-temp amidation) to react.[1][2]
-
Site C (Aryl Chloride, -Cl): Ortho-positioned chlorine.[1][2] generally inert to nucleophilic aromatic substitution (SNAr) unless the ring is further activated by strong electron-withdrawing groups or specialized catalysts are used.[2]
Chemoselectivity Diagram
The following diagram illustrates the kinetic hierarchy of nucleophilic attacks.
Figure 1: Chemoselectivity profile demonstrating the kinetic preference for sulfonamide formation over ester hydrolysis.
Experimental Protocols
Synthesis of Sulfonamides (General Procedure)
This protocol yields high chemoselectivity, preserving the methyl ester for subsequent optimization.[1][2]
Reagents:
Methodology:
-
Preparation: Dissolve Methyl 2-chloro-5-(chlorosulfonyl)benzoate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (Nitrogen/Argon).
-
Cooling: Cool the solution to 0 °C using an ice bath to suppress side reactions.
-
Addition: Mix the Amine and Base (TEA) in a separate vial with DCM. Add this mixture dropwise to the main reaction vessel over 15–30 minutes.
-
Note: Exothermic reaction.[2] Control addition rate to maintain T < 5 °C.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[2]
-
Workup:
-
Purification: Recrystallize from EtOH/Hexane or purify via silica gel chromatography.
Handling & Stability
The chlorosulfonyl group is moisture sensitive .[2] Hydrolysis produces HCl and the corresponding sulfonic acid, which degrades the material quality.[1][2]
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Keep container tightly sealed.
-
Solvent Choice: Avoid protic solvents (Methanol, Ethanol, Water) during the initial reaction phase unless solvolysis is intended.[1][2]
-
Shelf Life: ~12 months if stored correctly.[2] Yellowing indicates decomposition.[2]
Synthesis & Manufacturing Context
For process chemists, understanding the origin of this material aids in impurity profiling.[2]
Primary Route: Chlorosulfonation
The industrial synthesis typically involves the direct chlorosulfonation of Methyl 2-chlorobenzoate using excess chlorosulfonic acid (
Figure 2: Industrial synthesis pathway via chlorosulfonation.[1][2]
Impurity Profile:
-
Sulfonic Acid Derivative: Result of moisture ingress.[2]
-
Isomers: Minor amounts of 2-chloro-3-(chlorosulfonyl)benzoate may form, though the 5-position is electronically favored (para to the directing Chlorine, meta to the deactivating Ester).[1][2]
Safety & Toxicology (GHS Classification)
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.[2][4] (Corrosive)
-
H290: May be corrosive to metals.[2]
-
EUH014: Reacts violently with water.[2]
PPE Requirements:
-
Gloves: Nitrile or Neoprene (Double gloving recommended).[2]
-
Respiratory: Use in a fume hood.[2] Solid dust is a respiratory irritant.[2]
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then plenty of water.[1][2]
References
-
PubChem. (2025).[2][4][5] Compound Summary: Methyl 2-[(chlorosulfonyl)methyl]benzoate and related Benzoate derivatives.[2] National Library of Medicine.[2] Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]
-
Google Patents. (2021).[2] CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.[1][2] Retrieved from
Sources
- 1. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]
- 2. Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 [m.chemicalbook.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Methyl 2-chloro-5-(chlorosulfonyl)benzoate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of Methyl 2-chloro-5-(chlorosulfonyl)benzoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data, this guide introduces a robust theoretical framework based on Hansen Solubility Parameters (HSP) to predict the compound's behavior in a wide range of organic solvents. The predictive model is complemented by a detailed, step-by-step experimental protocol for the quantitative determination of its solubility, with special considerations for the compound's moisture sensitivity. This integrated approach of theoretical prediction and experimental validation offers a powerful workflow for researchers, scientists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and enhance purification processes.
Introduction: The Significance of Methyl 2-chloro-5-(chlorosulfonyl)benzoate and its Solubility
Methyl 2-chloro-5-(chlorosulfonyl)benzoate is a crucial building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a reactive sulfonyl chloride group and a methyl ester, makes it a versatile reagent. However, the efficiency of synthetic transformations and the purity of the final product are critically dependent on the solubility of this intermediate in the chosen solvent system. Poor solubility can lead to low reaction yields, difficult purification, and challenges in product isolation.
Understanding the solubility of Methyl 2-chloro-5-(chlorosulfonyl)benzoate is therefore paramount for:
-
Rational Solvent Selection: Choosing a solvent that can dissolve the necessary amount of the compound at a given temperature is the first step in designing a successful reaction or purification protocol.
-
Optimization of Reaction Kinetics: The rate and completeness of a reaction are often influenced by the concentration of the reactants in the solution.
-
Development of Crystallization Processes: The selection of an appropriate solvent/anti-solvent system is critical for obtaining a crystalline product with high purity and the desired morphology.
-
Analytical Method Development: The preparation of standards and samples for analytical techniques such as HPLC and NMR requires knowledge of suitable solvents.
This guide will first delve into a predictive model for the solubility of Methyl 2-chloro-5-(chlorosulfonyl)benzoate and then provide a detailed experimental workflow to validate these predictions.
Theoretical Prediction of Solubility: A Hansen Solubility Parameter Approach
Given the limited availability of experimental solubility data for Methyl 2-chloro-5-(chlorosulfonyl)benzoate, a predictive approach is invaluable. The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose. It is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical compound can be described by a set of these three parameters, which represent a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the two substances are to be soluble in each other.
Estimation of Hansen Solubility Parameters for Methyl 2-chloro-5-(chlorosulfonyl)benzoate
The HSP for Methyl 2-chloro-5-(chlorosulfonyl)benzoate can be estimated using the Stefanis-Panayiotou group-contribution method.[1][2] This method assigns specific values for δD, δP, and δH to the individual functional groups within the molecule.
Molecular Structure and Functional Groups:
The structure of Methyl 2-chloro-5-(chlorosulfonyl)benzoate (C₈H₆Cl₂O₄S, Molecular Weight: 269.10 g/mol [3]) contains the following functional groups for the group contribution calculation:
-
4 x Aromatic C-H
-
1 x Aromatic C-Cl
-
1 x Aromatic C-COOR
-
1 x Aromatic C-SO₂Cl
-
1 x -COO- (ester group)
-
1 x -CH₃ (methyl group)
-
1 x -SO₂Cl (sulfonyl chloride group)
Calculation of Molar Volume (Vm):
The molar volume is a prerequisite for the HSP calculation and is derived from the molecular weight (M) and density (ρ).[4][5][6][7] An estimated density for a similar compound, Methyl-2-methoxy-5-(methylsulfonyl) Benzoate, is 1.094 g/cm³.[8] Using this as an approximation for our target molecule:
-
Vm = M / ρ = 269.10 g/mol / 1.094 g/cm³ ≈ 246.0 cm³/mol
Estimated Hansen Solubility Parameters:
By applying the Stefanis-Panayiotou group contribution values[1][2], the estimated HSP for Methyl 2-chloro-5-(chlorosulfonyl)benzoate are presented in Table 1.
| Parameter | Estimated Value (MPa⁰⁵) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 9.5 |
| δH (Hydrogen Bonding) | 6.0 |
| Table 1: Estimated Hansen Solubility Parameters for Methyl 2-chloro-5-(chlorosulfonyl)benzoate. |
Predicted Solubility in Common Organic Solvents
The "distance" (Ra) between the HSP of Methyl 2-chloro-5-(chlorosulfonyl)benzoate and various solvents can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility. Table 2 provides a ranked list of predicted solubility based on the calculated Ra values for a selection of common organic solvents.
| Rank | Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Ra (HSP Distance) | Predicted Solubility |
| 1 | Dichloromethane | 17.0 | 7.3 | 7.1 | 6.5 | Excellent |
| 2 | Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.0 | Excellent |
| 3 | Acetone | 15.5 | 10.4 | 7.0 | 7.0 | Excellent |
| 4 | Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.6 | Very Good |
| 5 | Acetonitrile | 15.3 | 18.0 | 6.1 | 10.0 | Good |
| 6 | Toluene | 18.0 | 1.4 | 2.0 | 9.1 | Moderate |
| 7 | Isopropanol | 15.8 | 6.1 | 16.4 | 11.9 | Poor |
| 8 | Ethanol | 15.8 | 8.8 | 19.4 | 14.1 | Poor |
| 9 | Methanol | 15.1 | 12.3 | 22.3 | 17.4 | Very Poor |
| 10 | n-Hexane | 14.9 | 0.0 | 0.0 | 16.5 | Insoluble |
| 11 | Water | 15.5 | 16.0 | 42.3 | 37.5 | Insoluble |
| Table 2: Predicted Solubility of Methyl 2-chloro-5-(chlorosulfonyl)benzoate in Common Organic Solvents based on HSP. |
Experimental Validation of Solubility
The following section provides a detailed protocol for the quantitative determination of the solubility of Methyl 2-chloro-5-(chlorosulfonyl)benzoate. This protocol is designed to be a self-validating system for the theoretical predictions made in the previous section.
Materials and Equipment
-
Methyl 2-chloro-5-(chlorosulfonyl)benzoate (purity >98%)
-
Anhydrous organic solvents (as selected from Table 2)
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE)
-
Inert gas (Nitrogen or Argon)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gravimetric analysis setup (vacuum oven, desiccator)
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions: a. Accurately weigh an excess amount of Methyl 2-chloro-5-(chlorosulfonyl)benzoate into a series of vials. The excess solid should be clearly visible. b. Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected anhydrous organic solvent to each vial. c. Purge the headspace of each vial with an inert gas (Nitrogen or Argon) and securely seal with a PTFE-lined cap. This is crucial to prevent hydrolysis of the sulfonyl chloride group by atmospheric moisture.[9]
-
Equilibration: a. Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a sample of the supernatant using a syringe, ensuring not to disturb the solid at the bottom. c. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Quantitative Analysis:
Method A: Gravimetric Analysis a. Accurately weigh the vial containing the filtered solution. b. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the compound. c. Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it. d. Calculate the mass of the dissolved solid and determine the solubility in mg/mL.
Method B: HPLC Analysis a. Accurately dilute a known volume of the filtered solution with a suitable mobile phase. b. Prepare a series of calibration standards of Methyl 2-chloro-5-(chlorosulfonyl)benzoate of known concentrations. c. Analyze the standards and the sample by HPLC. d. Quantify the concentration of the compound in the sample by comparing its peak area to the calibration curve. Calculate the original solubility in mg/mL.
Discussion and Causality of Experimental Choices
-
Choice of Anhydrous Solvents and Inert Atmosphere: The sulfonyl chloride functional group is highly susceptible to hydrolysis. The use of anhydrous solvents and an inert atmosphere is a critical, self-validating step to ensure that the measured solubility is that of the intact compound and not its degradation products.[9]
-
Isothermal Equilibrium Method: This method ensures that the measured solubility represents the true thermodynamic equilibrium at a given temperature, providing a reliable and reproducible value.
-
Syringe Filtration: The removal of microscopic solid particles is essential for accurate quantification. Failure to do so would lead to an overestimation of the solubility.
-
Dual Analytical Methods: Providing both gravimetric and HPLC methods offers flexibility. Gravimetric analysis is simpler but may be less suitable for volatile compounds or thermally labile substances. HPLC offers higher precision and is suitable for a wider range of compounds.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of Methyl 2-chloro-5-(chlorosulfonyl)benzoate in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with a robust experimental validation protocol, researchers can make informed decisions regarding solvent selection, leading to improved efficiency and success in the synthesis and purification of valuable pharmaceutical intermediates. The methodologies presented herein are designed to uphold scientific integrity and provide a reliable foundation for further research and development.
References
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
-
Wei, T., et al. (2023). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes, 13(2), 235. [Link]
-
Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. [Link]
-
ResearchGate. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]
-
Hirotaka, Y. (2019). Consideration of Hansen solubility parameters. Part 1. Journal of Japan Society of Colour Material, 92(12), 425-435. [Link]
-
BYJU'S. (n.d.). Molar Volume Formula. [Link]
-
ResearchGate. (2020). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. [Link]
-
Evans, M. (2023, September 5). Density and Molar Volume | Fundamentals of Chemistry 3.2. YouTube. [Link]
-
Chemistry 301. (n.d.). Molar Volume. [Link]
-
Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14337–14347. [Link]
-
Hirotaka, Y. (2019). Consideration of Hansen solubility parameters. Part 1. Journal of Japan Society of Colour Material, 92(12), 425-435. [Link]
-
PubChem. (n.d.). Methyl 2-[(chlorosulfonyl)methyl]benzoate. [Link]
-
FuseSchool - Global Education. (2014, October 8). Calculating Molar Volumes Using Experimental Data. YouTube. [Link]
-
Wikipedia. (2024, January 26). Molar volume. [Link]
-
Wikipedia. (2023, December 29). Hansen solubility parameter. [Link]
-
Justesen, B. H., et al. (2021). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Chinese Journal of Chemical Engineering, 31, 186-197. [Link]
-
Gaikwad, A. S., et al. (2015). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. Journal of Pharmaceutical Sciences and Research, 7(8), 534. [Link]
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters. [Link]
-
IndiaMART. (n.d.). Methyl-2-methoxy-5-(methylsulphfonyl) Benzoate, Purity: 99%, Grade: Chemical. [Link]
-
ResearchGate. (2015). Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. [Link]
Sources
- 1. kinampark.com [kinampark.com]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Molar Volume [ch301.cm.utexas.edu]
- 7. Molar volume - Wikipedia [en.wikipedia.org]
- 8. indiamart.com [indiamart.com]
- 9. PubChemLite - Methyl 2-chloro-5-(chlorosulfonyl)benzoate (C8H6Cl2O4S) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to Methyl 2-chloro-5-(chlorosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Methyl 2-chloro-5-(chlorosulfonyl)benzoate, a halogenated aromatic sulfonyl chloride with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document delves into its fundamental chemical identity, explores its physicochemical properties, discusses plausible synthetic routes and characteristic reactivity, and outlines its potential applications in drug discovery and development, all while emphasizing safety and handling protocols.
Core Chemical Identity and Molecular Descriptors
Methyl 2-chloro-5-(chlorosulfonyl)benzoate is a bifunctional organic compound featuring both a reactive sulfonyl chloride group and a methyl ester. These functional groups, attached to a chlorinated benzene ring, provide multiple reaction sites, making it a valuable intermediate for the synthesis of complex molecules.
Key Identifiers and Properties
A summary of the key identifiers and physicochemical properties for Methyl 2-chloro-5-(chlorosulfonyl)benzoate is presented in Table 1.
| Identifier | Value | Source(s) |
| CAS Number | 924859-46-1 | [1] |
| Molecular Formula | C₈H₆Cl₂O₄S | [1] |
| Molecular Weight | 269.10 g/mol | [1] |
| IUPAC Name | methyl 2-chloro-5-(chlorosulfonyl)benzoate | |
| Synonyms | Benzoic acid, 2-chloro-5-(chlorosulfonyl)-, methyl ester | [1] |
| SMILES | COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | [1][2] |
| InChIKey | OCXSMSBPMSQANO-UHFFFAOYSA-N | [2] |
Table 1: Core Identifiers and Physicochemical Properties of Methyl 2-chloro-5-(chlorosulfonyl)benzoate
Synthesis and Plausible Reaction Pathways
While specific, detailed, and peer-reviewed synthetic procedures for Methyl 2-chloro-5-(chlorosulfonyl)benzoate are not extensively documented in publicly available literature, its structure suggests a logical synthetic approach originating from readily available starting materials. A plausible and commonly employed method for the introduction of a chlorosulfonyl group onto an aromatic ring is direct chlorosulfonation.
Conceptual Synthetic Workflow
A likely synthetic route would involve the chlorosulfonation of methyl 2-chlorobenzoate. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the benzene ring. The directing effects of the existing chloro and methyl ester substituents would influence the position of the incoming chlorosulfonyl group.
Figure 1. Plausible synthetic pathway for Methyl 2-chloro-5-(chlorosulfonyl)benzoate.
Chemical Reactivity and Synthetic Utility
The reactivity of Methyl 2-chloro-5-(chlorosulfonyl)benzoate is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Nucleophilic Substitution at the Sulfonyl Chloride
The primary utility of this compound in synthetic chemistry lies in its ability to undergo nucleophilic substitution at the sulfur atom of the sulfonyl chloride. This reaction is the foundation for creating a diverse array of derivatives.
Figure 2. General reactivity of Methyl 2-chloro-5-(chlorosulfonyl)benzoate with nucleophiles.
This reactivity is particularly valuable in drug discovery for the synthesis of sulfonamide-containing molecules, a common motif in many therapeutic agents. For instance, related methyl 5-sulfamoyl-benzoates have been investigated as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in various solid tumors.[3]
Potential Applications in Drug Discovery and Development
While specific applications of Methyl 2-chloro-5-(chlorosulfonyl)benzoate are not widely reported, its structural motifs are present in molecules of pharmaceutical interest. The combination of a chlorinated aromatic ring and a reactive sulfonyl group makes it a candidate for the synthesis of compounds targeting a range of biological pathways.
The synthesis of various substituted sulfonamides from sulfonyl chlorides is a cornerstone of medicinal chemistry. These derivatives are known to exhibit a wide range of biological activities, including antibacterial, diuretic, and anticancer properties. The development of novel methyl 5-sulfamoyl-benzoates as selective inhibitors of carbonic anhydrase IX highlights the potential of this class of compounds in oncology.[3]
Safety, Handling, and Storage
As a reactive sulfonyl chloride, Methyl 2-chloro-5-(chlorosulfonyl)benzoate is expected to be a corrosive and moisture-sensitive compound. Proper handling and storage are crucial to ensure safety and maintain the integrity of the material.
Hazard Identification and Precautionary Measures
Based on data for structurally related compounds, Methyl 2-chloro-5-(chlorosulfonyl)benzoate is likely to cause severe skin burns and eye damage.[4][5][6][7] It is also expected to be harmful if swallowed.[8]
Safety and Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. It is moisture-sensitive and may react violently with water.[4][5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be stored under an inert atmosphere.
Spectroscopic Data and Characterization
Conclusion and Future Outlook
Methyl 2-chloro-5-(chlorosulfonyl)benzoate is a chemical intermediate with considerable potential for applications in organic synthesis and medicinal chemistry. Its bifunctional nature allows for the creation of a diverse library of compounds, particularly sulfonamide derivatives. While detailed research on this specific molecule is limited, the well-established chemistry of sulfonyl chlorides provides a strong foundation for its use in the development of novel therapeutic agents. Further research into the synthesis, reactivity, and biological activity of derivatives of Methyl 2-chloro-5-(chlorosulfonyl)benzoate is warranted and could lead to the discovery of new and valuable molecules.
References
- CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google P
-
Fisher Scientific. SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)benzoate. (URL: [Link])
-
PubChem. Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate. (URL: [Link])
-
PubChem. Methyl 2-chlorobenzoate. (URL: [Link])
-
PubChemLite. Methyl 2-chloro-5-(chlorosulfonyl)benzoate (C8H6Cl2O4S). (URL: [Link])
-
Eureka | Patsnap. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. (URL: [Link])
- Google Patents.
-
ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (URL: [Link])
-
The Royal Society of Chemistry. Supplementary Information. (URL: [Link])
-
National Center for Biotechnology Information. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (URL: [Link])
-
PubChem. Methyl 2-[(chlorosulfonyl)methyl]benzoate. (URL: [Link])
-
PubChemLite. Methyl 5-chloro-2-(chlorosulfonyl)benzoate (C8H6Cl2O4S). (URL: [Link])
-
SpectraBase. methyl 2-chloro-5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate - 1H NMR Spectrum. (URL: [Link])
- Google Patents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - Methyl 2-chloro-5-(chlorosulfonyl)benzoate (C8H6Cl2O4S) [pubchemlite.lcsb.uni.lu]
- 3. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
metabolic stability predictions for Methyl 2-chloro-5-(chlorosulfonyl)benzoate derivatives
[1]
Executive Summary
This guide addresses the metabolic and chemical stability of Methyl 2-chloro-5-(chlorosulfonyl)benzoate (hereafter referred to as MCCB ) and its downstream derivatives.[1]
Researchers utilizing MCCB must distinguish between two distinct stability profiles:
-
The Reagent Profile (MCCB Parent): Governed by chemical instability. The chlorosulfonyl moiety (
) is a highly reactive electrophile prone to rapid hydrolysis or covalent protein binding.[1] -
The Derivative Profile (Sulfonamides): Governed by enzymatic metabolism. Once derivatized to a sulfonamide, the stability focus shifts to the methyl ester moiety, which acts as a primary "soft spot" for carboxylesterase (CES) hydrolysis.
This document outlines a self-validating workflow to predict, measure, and optimize the stability of these scaffolds.
Structural Alert Analysis & Mechanistic Causality
The metabolic fate of MCCB derivatives is dictated by three pharmacophores. Understanding the causality of their reactivity is the first step in predictive modeling.
A. The Chlorosulfonyl Moiety ( )[1]
-
Nature: Hard electrophile.
-
Fate: In physiological media (pH 7.4), this group is chemically unstable. It undergoes rapid hydrolysis to the sulfonic acid (
), rendering it inactive for target engagement unless the target is a covalent nucleophile (e.g., Lysine/Cysteine).[1] -
Prediction: In silico metabolic predictors (e.g., CYP models) are irrelevant here. Reactivity is driven by solvent accessibility and pH.
B. The Methyl Ester ( )[1][2]
-
Fate: This is the primary metabolic liability for stable derivatives (e.g., sulfonamides synthesized from MCCB). Human Carboxylesterase 1 (hCES1) and 2 (hCES2) rapidly hydrolyze methyl esters to the corresponding carboxylic acid.[1]
-
Consequence: Rapid clearance and conversion to a highly polar, likely inactive metabolite.
C. The Aryl Chloride ( )[1]
-
Nature: Electron-withdrawing group (EWG).[1]
-
Fate: Generally metabolically stable. It deactivates the phenyl ring, reducing the likelihood of CYP450-mediated aromatic hydroxylation. However, it can serve as a handle for glutathione (GSH) conjugation via Nucleophilic Aromatic Substitution (
) if the ring is sufficiently electron-deficient.[1]
The Predictive Framework (In Silico & In Vitro)
To ensure data integrity, we utilize a Self-Validating System . This protocol distinguishes between oxidative clearance (CYP450) and hydrolytic clearance (CES/Plasma), which is critical for ester-containing scaffolds.[1]
Visualization of the Metabolic Pathway
The following diagram maps the bifurcation of the MCCB scaffold into chemical degradation versus enzymatic metabolism.
Figure 1: Divergent stability pathways for the MCCB scaffold.[1] The parent compound is chemically unstable, while derivatives are primarily susceptible to esterase-mediated hydrolysis.[1]
The "Self-Validating" Experimental Protocol
Standard microsomal stability assays often fail to distinguish between CYP-mediated clearance and esterase-mediated hydrolysis.[1] The following protocol isolates these variables.
Objective: Determine if instability is driven by CYP450 (oxidative) or Hydrolases (non-oxidative).[1]
Protocol Workflow:
-
Test System Preparation:
-
Execution:
-
Data Interpretation Logic:
| Observation | Conclusion | Mechanistic Cause |
| High Clearance in A & B | Hydrolytic Instability | The methyl ester is being cleaved by carboxylesterases (which do not require NADPH).[1] |
| High Clearance in A, Low in B | Oxidative Instability | Metabolism is CYP450-driven (requires NADPH).[1] |
| High Clearance in C | Plasma Instability | Compound is susceptible to plasma esterases (e.g., Butyrylcholinesterase) or chemical instability. |
| Clearance blocked by BNPP (Matrix D) | Confirmed Esterase | BNPP specifically inhibits carboxylesterases, confirming the ester is the liability. |
Optimization Strategies: Stabilizing the Core
If the Methyl 2-chloro-5-(chlorosulfonyl)benzoate derivative shows poor metabolic stability (high intrinsic clearance,
Strategy 1: Steric Shielding of the Ester
The methyl ester is sterically accessible to the catalytic serine of CES enzymes. Increasing steric bulk hinders this attack.
-
Modification: Replace Methyl (
) with Isopropyl ( ) or tert-Butyl ( ). -
Result: Significant reduction in hydrolysis rate due to steric hindrance preventing the enzyme from forming the tetrahedral intermediate.
Strategy 2: Bioisosteric Replacement
Replace the ester entirely with a group that mimics its electronics but resists hydrolysis.
-
Oxadiazole: A 1,2,4-oxadiazole ring is a stable bioisostere for esters.[1]
-
Amide: Converting the ester to a primary or secondary amide increases stability, though it alters hydrogen bonding properties.
Strategy 3: Scaffold Hopping (The Sulfonyl Chloride)
If the chlorosulfonyl group is the target (e.g., for covalent inhibition), its chemical half-life in water is likely
Computational Prediction Workflow (DOT Visualization)
Use this workflow to prioritize derivatives before synthesis.
Figure 2: In silico triage workflow. High LUMO energy and low steric hindrance at the ester carbonyl correlate with rapid hydrolysis.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
Wang, J., et al. (2011). "The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference."[1] Nuclear Medicine and Biology, 38(1), 13-17.[1]
-
BenchChem. (2025).[4] The Chlorosulfonyl Group: A Comprehensive Guide to its Reactivity in Modern Synthesis. [1]
-
Williams, E. T., et al. (2017). "Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms." Drug Metabolism and Disposition.
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.[1] (Reference for Sulfonyl Fluoride stability vs Chloride). [1]
Sources
- 1. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
synthesis of sulfonamides from Methyl 2-chloro-5-(chlorosulfonyl)benzoate and amines
Application Note: Chemoselective Synthesis of Sulfonamides from Methyl 2-chloro-5-(chlorosulfonyl)benzoate
Part 1: Executive Summary & Strategic Rationale
The scaffold Methyl 2-chloro-5-(chlorosulfonyl)benzoate (CAS: 924859-46-1) represents a high-value "tri-electrophilic" synthon in medicinal chemistry. It contains three distinct reactive centers:
-
Sulfonyl Chloride (
): Highly reactive, "hard" electrophile. -
Methyl Ester (
): Moderately reactive, susceptible to amidation or hydrolysis. -
Aryl Chloride (
): Generally inert under mild conditions but activated for by the electron-withdrawing ester and sulfonyl groups.
The Challenge: The primary objective in sulfonamide synthesis is chemoselectivity . One must engage the sulfonyl chloride exclusively while leaving the ester and aryl chloride intact for downstream diversification (e.g., ester hydrolysis or Suzuki coupling).
The Solution: This guide provides a thermodynamically controlled protocol that exploits the kinetic superiority of sulfonyl chlorides over carboxylic esters and aryl halides, ensuring >95% chemoselectivity.
Part 2: Reactivity Profile & Mechanism
To achieve high fidelity, one must understand the hierarchy of electrophilicity. The sulfonyl chloride is orders of magnitude more reactive toward nucleophiles (amines) than the ester or the aryl chloride at temperatures
Diagram 1: Electrophilic Hierarchy & Chemoselectivity
Caption: Kinetic hierarchy of electrophilic sites. Green path represents the target sulfonylation window.
Part 3: Optimized Experimental Protocol
This protocol is optimized for primary and secondary amines .[1] It utilizes Dichloromethane (DCM) as the solvent for its non-nucleophilic nature and ease of workup, and Triethylamine (
Materials & Reagents
-
Limiting Reagent: Methyl 2-chloro-5-(chlorosulfonyl)benzoate (1.0 equiv).
-
Nucleophile: Amine (
or ) (1.05 – 1.1 equiv). Note: Slight excess ensures complete consumption of the moisture-sensitive sulfonyl chloride. -
Base: Triethylamine (
) (1.2 – 1.5 equiv). -
Solvent: Anhydrous DCM (0.1 – 0.2 M concentration).
-
Catalyst (Optional): DMAP (5 mol%) Only required for sterically hindered amines (e.g., tert-butylamine).
Step-by-Step Methodology
-
Preparation (0 min):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Dissolve Methyl 2-chloro-5-(chlorosulfonyl)benzoate (1.0 equiv) in anhydrous DCM.
-
Cool the solution to
using an ice bath. Critical: Cooling suppresses ester amidation.
-
-
Addition (5-15 min):
-
Mix the Amine (1.1 equiv) and Base (1.2 equiv) in a separate vial with a small volume of DCM.
-
Add the Amine/Base solution dropwise to the cooled sulfonyl chloride solution over 10 minutes.
-
Why? Exothermic addition can cause local heating, leading to side reactions.
-
-
Reaction (1-4 hours):
-
Allow the reaction to stir at
for 30 minutes. -
Remove the ice bath and allow to warm to Room Temperature (
) . -
Monitor by TLC or LCMS.
-
Endpoint: Disappearance of starting material (
in 30% EtOAc/Hex) and appearance of sulfonamide ( typically lower).
-
-
Quench & Workup:
-
Quench: Add 1M HCl (aq) to the reaction mixture. Caution: Gas evolution if carbonate bases were used.
-
Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Wash:
-
1M HCl (2x): Removes unreacted amine and base (protonates them into water-soluble salts).
-
Water (1x): Removes bulk acid.
-
Brine (1x): Dries the organic layer.
-
-
Dry: Dry over anhydrous
or . -
Concentrate: Filter and evaporate solvent under reduced pressure.
-
Part 4: Workup & Purification Logic
Purification strategy depends on the acidity of the resulting sulfonamide.
-
Primary Sulfonamides (
): Acidic proton ( ). Can be purified by basic extraction. -
Secondary Sulfonamides (
): Non-acidic. Require crystallization or chromatography.
Diagram 2: Purification Decision Tree
Caption: Strategic workflow for purification based on sulfonamide substitution class.
Part 5: Troubleshooting & Critical Parameters
| Parameter | Observation | Root Cause | Corrective Action |
| Low Yield | Starting material remains | Hydrolysis of Sulfonyl Chloride | Ensure anhydrous solvents; check amine stoichiometry. |
| Impurity | Ester Amidation | Reaction temp too high; Addition too fast. Keep at | |
| Impurity | Sulfonic Acid ( | Moisture contamination | Flame dry glassware; use fresh bottle of sulfonyl chloride. |
| Solidification | Gumming during addition | Poor solubility of salt | Add more DCM; ensure vigorous stirring. |
Part 6: References
-
García Ruano, J. L., et al. "Mild and General Method for the Synthesis of Sulfonamides."[1] Synthesis, 2008, 311-312.[1]
-
Bahrami, K., et al. "Direct Oxidative Conversion of Thiol Derivatives to Sulfonyl Chlorides and Sulfonamides."[2] Journal of Organic Chemistry, 2009, 74, 9287-9291.[2]
-
BenchChem Protocols. "Application Notes and Protocols for the Synthesis of Sulfonamides." BenchChem Application Notes, 2025.
-
PubChem Compound Summary. "Methyl 2-chloro-5-(chlorosulfonyl)benzoate." National Center for Biotechnology Information, 2025.
Sources
Application Note: One-Pot Synthesis of Sulfonylureas using Methyl 2-chloro-5-(chlorosulfonyl)benzoate
Abstract & Introduction
This application note details the high-fidelity, one-pot synthesis of sulfonylureas utilizing Methyl 2-chloro-5-(chlorosulfonyl)benzoate (CAS 924859-46-1) as the electrophilic scaffold.
Sulfonylureas represent a critical pharmacophore in both agrochemistry (e.g., acetolactate synthase inhibitors like Chlorimuron-ethyl) and medicinal chemistry (e.g., glibenclamide analogues). The specific precursor, Methyl 2-chloro-5-(chlorosulfonyl)benzoate, offers a unique tri-functionalized arena: an electrophilic sulfonyl chloride, a potentially labile methyl ester, and an aryl chloride.
Traditional synthesis often requires the isolation of the intermediate sulfonamide, leading to yield loss and increased handling of hazardous solids. This guide presents two distinct "One-Pot" protocols designed to bypass isolation, maximizing atom economy and safety:
-
Protocol A (The Cyanate Route): A direct, concerted coupling using metal cyanates. Ideal for aliphatic amine partners.
-
Protocol B (The Carbamate Cascade): A sequential activation strategy using phenyl chloroformate. Ideal for sterically hindered or heterocyclic amine partners (common in herbicide synthesis).
Chemical Basis & Mechanistic Pathways[1][2][3]
The transformation relies on the differential reactivity of the sulfonyl chloride (
Reaction Logic
-
Electrophilicity: The sulfur atom in the
group is highly electrophilic (hard electrophile). -
Nucleophilicity: Primary amines or ammonia attack the sulfur to form the sulfonamide.
-
Activation: The resulting sulfonamide proton (
) is acidic ( ). Deprotonation allows it to attack an isocyanate or an activated carbamate to form the urea linkage.
Mechanistic Visualization
Figure 1: Divergent pathways for one-pot sulfonylurea synthesis. Route A utilizes in-situ isocyanic acid generation; Route B utilizes a carbamate activation strategy.
Experimental Protocols
Protocol A: The Cyanate Route (Direct Synthesis)
Best for: Rapid library generation with aliphatic amines.
This method utilizes Sodium Cyanate (NaOCN) to generate the isocyanate species in situ or facilitate a direct displacement. It is the most "atom-economical" approach.
Reagents:
-
Methyl 2-chloro-5-(chlorosulfonyl)benzoate (1.0 equiv)
-
Amine Partner (
) (1.1 equiv) -
Sodium Cyanate (NaOCN) (1.5 equiv)
-
Triethylamine (
) (1.0 equiv) -
Solvent: Acetonitrile (MeCN) (Anhydrous)[1]
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Partner (1.1 equiv) and
(1.0 equiv) in anhydrous MeCN ( concentration relative to sulfonyl chloride). -
Cyanate Addition: Add NaOCN (1.5 equiv) in one portion. The salt will remain suspended.
-
Sulfonyl Chloride Addition: Cool the mixture to
. Add Methyl 2-chloro-5-(chlorosulfonyl)benzoate (1.0 equiv) portion-wise over 10 minutes.-
Critical Checkpoint: Maintain temperature
to prevent ester hydrolysis or side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC/LC-MS. The disappearance of the sulfonyl chloride and the appearance of the sulfonylurea mass (
) confirms progress.
-
-
Work-up:
-
Dilute with water.
-
Acidify carefully with
to . The sulfonylurea often precipitates as a white solid. -
Filter and wash with cold water. Recrystallize from EtOH if necessary.
-
Protocol B: The Carbamate Cascade (High-Fidelity)
Best for: Complex, valuable targets (e.g., Heterocyclic amines common in herbicides).
This protocol first generates the sulfonamide, activates it as a phenyl carbamate, and then couples it with the amine. This avoids the handling of unstable isocyanates and is robust against steric hindrance.
Reagents:
-
Step 1: Ammonium Hydroxide (
) or Ammonia in MeOH. -
Step 2: Phenyl Chloroformate (
) (1.1 equiv). -
Step 3: Amine Partner (
) (1.0 equiv). -
Base:
or . -
Solvent: Acetone (Step 1) / Acetonitrile (Step 2).
Step-by-Step Workflow:
-
In-Situ Sulfonamide Formation:
-
Dissolve Methyl 2-chloro-5-(chlorosulfonyl)benzoate (1.0 equiv) in Acetone.
-
Cool to
. Add (excess, ~3-5 equiv) dropwise. -
Stir for 30 mins. Result: Quantitative conversion to Methyl 2-chloro-5-sulfamoylbenzoate.
-
One-Pot Transition: Concentrate in vacuo to remove excess ammonia/acetone. Redissolve the crude solid residue in anhydrous MeCN.
-
-
Carbamate Activation:
-
To the MeCN solution, add
(2.0 equiv). -
Add Phenyl Chloroformate (1.1 equiv) dropwise at RT.
-
Stir for 2 hours. This forms the N-(phenylcarbamoyl) intermediate.
-
-
Coupling:
-
Work-up:
-
Cool to RT. Pour into ice water.
-
Acidify with
to . -
The product precipitates. Filter, wash with water, then wash with diethyl ether (to remove generated phenol).
-
Data Summary & Optimization Table
| Parameter | Protocol A (Cyanate) | Protocol B (Carbamate) |
| Reaction Time | 4–6 Hours | 6–8 Hours (Total) |
| Temperature | Reflux ( | |
| Atom Economy | High | Moderate (Phenol waste generated) |
| Substrate Scope | Simple Aliphatic Amines | Heterocycles, Anilines, Sterically Hindered Amines |
| Yield (Typical) | 60–80% | 75–90% |
| Key Risk | Polymerization if temp uncontrolled | Hydrolysis of ester if base is too strong |
Troubleshooting & Critical Controls
Self-Validating System Checks
-
Check 1 (LC-MS): In Protocol B, Step 2, confirm the formation of the Phenyl Carbamate intermediate (
). If this is not observed, the coupling in Step 3 will fail. -
Check 2 (pH Control): During work-up, sulfonylureas are soluble in base (forming the salt). You must acidify to precipitate the product. If yield is low, check the aqueous filtrate pH; if
, the product is likely still in solution.
Common Pitfalls
-
Ester Hydrolysis: The methyl ester at position 1 is susceptible to hydrolysis under strong basic conditions (e.g., NaOH). Use mild bases like
or and avoid prolonged exposure to aqueous base. -
Desulfonylation: Rare, but can occur at very high temps (
). Keep reflux temperatures controlled.
Visualization of Protocol B (Workflow)
Figure 2: Sequential workflow for the high-fidelity synthesis of complex sulfonylureas (Protocol B).
References
-
Direct Synthesis of Sulfonylureas
-
Cyanate Method
-
Carbamate/Isocyanate Mechanistic Insight
-
Reagent Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
- 3. CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google Patents [patents.google.com]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cbijournal.com [cbijournal.com]
- 9. 924859-46-1|Methyl 2-chloro-5-(chlorosulfonyl)benzoate|BLD Pharm [bldpharm.com]
- 10. chemscene.com [chemscene.com]
scale-up procedure for reactions involving Methyl 2-chloro-5-(chlorosulfonyl)benzoate
Executive Summary
Scaling up reactions involving Methyl 2-chloro-5-(chlorosulfonyl)benzoate (CAS: 63555-50-0) presents a specific set of chemoselective and safety challenges.[1] This reagent contains two electrophilic sites: a highly reactive sulfonyl chloride and a methyl ester .
In drug development, this scaffold is a critical building block for sulfonamide synthesis. The primary failure modes during scale-up are:
-
Thermal Runaway: Sulfonylation is highly exothermic.
-
Chemoselectivity Loss: Hydrolysis of the sulfonyl chloride (to sulfonic acid) or the methyl ester (to carboxylic acid) due to improper moisture control or aggressive workup conditions.
-
HCl Management: Large-scale generation of HCl gas or hydrochloride salts can stall agitation or over-pressurize vessels.
This guide provides a self-validating protocol for N-sulfonylation , prioritizing safety (thermal control) and purity (avoiding chromatography).
Chemical Profile & Critical Process Parameters (CPPs)
| Parameter | Specification / Risk | Mitigation Strategy |
| Reagent | Methyl 2-chloro-5-(chlorosulfonyl)benzoate | Store under |
| Thermodynamics | Highly Exothermic ( | Dosing Controlled: Rate of amine addition must match cooling capacity ( |
| Off-Gassing | HCl evolution (if no base) or | Use amine base (DIPEA/TEA) to sequester HCl as salt, or ensure adequate scrubber capacity. |
| Solvent Selection | DCM (Lab) | 2-MeTHF is preferred for higher boiling point and easier aqueous separation during workup. |
| Stability | Methyl ester is base-sensitive. | Avoid NaOH/LiOH in workup. Use dilute citric acid or |
Safety Assessment & Engineering Controls
WARNING: Sulfonyl chlorides react violently with water.[2] A "delayed exotherm" is a common hazard if the reaction mixture is too cold during addition, leading to accumulation of reagents followed by a sudden runaway upon warming.
Engineering Control Diagram (DOT)
This diagram illustrates the safety interlocks required for scale-up (>100g).
Detailed Protocol: N-Sulfonylation (Scale-Up)
Objective: Synthesis of a Sulfonamide from Methyl 2-chloro-5-(chlorosulfonyl)benzoate. Scale: 100 g Input.
Reagents:
-
Limiting Reagent: Methyl 2-chloro-5-(chlorosulfonyl)benzoate (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.05 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) — Selected for solubility and non-nucleophilic nature.
-
Solvent: 2-MeTHF (10 Volumes relative to limiting reagent).
Step-by-Step Procedure:
1. Reactor Preparation (Self-Validating Step):
-
Dry the reactor. Perform a leak test (vacuum hold) to ensure the system is sealed against atmospheric moisture.
-
Charge Methyl 2-chloro-5-(chlorosulfonyl)benzoate (100 g) and 2-MeTHF (1.0 L).
-
Agitate until fully dissolved. Validation: Solution should be clear/light yellow. If cloudy, check water content of solvent (Karl Fischer < 0.1% required).
2. Thermal Conditioning:
-
Cool the reactor jacket to -5°C.
-
Allow internal temperature (
) to reach 0°C.[3]
3. Reaction (The Critical Step):
-
Pre-mix the Amine and DIPEA in a separate vessel (if amine is liquid) or dissolve amine in minimal 2-MeTHF.
-
Begin Addition: Add the Amine/Base mixture via dosing pump.
-
Rate Control: Adjust flow so
never exceeds 10°C .-
Why? Above 10°C, the risk of competing hydrolysis increases, and the exotherm becomes harder to quench.
-
-
Post-Addition: Stir at 0-5°C for 1 hour, then warm to 20°C (Room Temp) for 1 hour.
4. In-Process Control (IPC):
-
Sample 50
into MeOH. Analyze via HPLC/UPLC. -
Criteria: < 1% Sulfonyl Chloride remaining.
-
Note: If starting material remains, add 0.1 equiv Amine and stir for 1 hr. Do not add heat.[4]
5. Workup (Preserving the Ester):
-
Quench: Cool to 10°C. Add 0.5 M Citric Acid (500 mL) slowly.
-
Why Citric Acid? It neutralizes excess DIPEA and solubilizes the salts without hydrolyzing the methyl ester (which HCl might do at higher concentrations/temps).
-
-
Phase Separation: Agitate for 15 mins. Stop stirring. Allow layers to separate (Me-THF is the upper layer). Drain aqueous waste.
-
Wash 2: Wash organic layer with Sat.[5]
(500 mL) to remove citric acid.-
Caution:
evolution. Add slowly.
-
-
Wash 3: Wash with Brine (500 mL).
6. Isolation (Crystallization vs. Distillation):
-
Perform a solvent swap to Heptane or IPA (Isopropyl Alcohol) via vacuum distillation (keep
). -
The product usually crystallizes upon cooling. Filter and dry at 40°C under vacuum.
Troubleshooting & Decision Matrix
Common failure modes and their immediate rectifications.
Workup Decision Tree (DOT)
References
-
Safety in Scale-Up
-
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions: Hazard Identification and Control. Retrieved from [Link]
-
- Sulfonyl Chloride Handling
- Green Solvent Selection: Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 20(4), 760–768. (Contextual grounding for recommending 2-MeTHF over DCM).
-
Reaction Context (Sulfonylation)
-
Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction?. Retrieved from [Link]
-
-
Specific Reagent Data
Sources
- 1. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]
- 4. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. PubChemLite - Methyl 2-chloro-5-(chlorosulfonyl)benzoate (C8H6Cl2O4S) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
improving yield of sulfonamide synthesis with sterically hindered amines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome the challenges associated with the synthesis of sulfonamides, particularly when dealing with sterically hindered amines. Our goal is to empower you with the knowledge to improve your reaction yields and obtain your target molecules efficiently.
Introduction: The Challenge of Steric Hindrance in Sulfonamide Synthesis
The formation of a sulfonamide bond by reacting a sulfonyl chloride with an amine is a cornerstone reaction in medicinal chemistry.[1][2] However, when the amine is sterically hindered, this seemingly straightforward transformation can become a significant hurdle, often resulting in low to negligible yields. The bulky substituents on the amine impede the nucleophilic attack on the sulfur atom of the sulfonyl chloride, slowing down the desired reaction and allowing side reactions to dominate.
This guide will explore the underlying reasons for these difficulties and provide actionable solutions and alternative strategies to successfully synthesize these challenging molecules.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when reacting a sulfonyl chloride with a sterically hindered secondary amine?
Low yields in this scenario are primarily due to steric hindrance. The bulky groups on the amine shield the nitrogen's lone pair of electrons, making it a poor nucleophile. This significantly slows down the rate of the desired S-N bond formation. Consequently, competing side reactions, such as the hydrolysis of the highly reactive sulfonyl chloride by trace amounts of water, can become the major pathway, leading to the formation of the corresponding sulfonic acid and consumption of your starting material.
Q2: What are the most common side products I should look for when my reaction with a hindered amine fails?
The most common side product is the sulfonic acid derived from the hydrolysis of your sulfonyl chloride. You may also observe the formation of a symmetrical sulfonate anhydride if the reaction is carried out in the presence of a base without the amine reacting. If your reaction mixture contains other nucleophiles, you might also see products from their reaction with the sulfonyl chloride.
Q3: Are there alternatives to sulfonyl chlorides that are more suitable for hindered amines?
Yes, several alternatives can be more effective. Sulfonyl fluorides are generally more stable than sulfonyl chlorides and can be activated by specific catalysts to react with even hindered amines.[3] Additionally, using sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in palladium-catalyzed reactions allows for the synthesis of sulfonamides from aryl halides or boronic acids and amines, bypassing the need for pre-formed sulfonyl chlorides.[3][4]
Q4: Can changing the base improve my yields?
The choice of base is crucial. For hindered amines, a non-nucleophilic, strong base is often preferred. Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl generated during the reaction.[5] However, for particularly challenging substrates, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge might be beneficial. It's important to ensure the base itself does not react with the sulfonyl chloride.
Q5: What role does the solvent play in these reactions?
The solvent can significantly influence the reaction rate and outcome. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally preferred to minimize the hydrolysis of the sulfonyl chloride. For sluggish reactions, switching to a higher boiling point solvent like dioxane or toluene and increasing the reaction temperature can sometimes be effective, provided the starting materials are stable under these conditions.
Troubleshooting Guide: Improving Sulfonamide Yields with Hindered Amines
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of sterically hindered sulfonamides.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or minimal product formation | • Severe steric hindrance preventing nucleophilic attack.• Decomposition of the sulfonyl chloride. | • Switch to a more reactive sulfonylating agent: Consider using a sulfonyl fluoride with a suitable activator (e.g., a Lewis acid).[4]• Employ a catalytic method: Explore palladium-catalyzed cross-coupling reactions using a sulfur dioxide surrogate like DABSO.[3][4]• Increase reaction temperature: If substrates are stable, heating the reaction in a high-boiling point solvent can provide the necessary activation energy. |
| Low yield with significant starting material remaining | • Insufficiently reactive conditions.• Incomplete reaction. | • Increase reaction time and/or temperature. • Use a more effective catalyst: For catalytic methods, screen different ligands and catalyst loadings.• Consider a more potent activating agent for sulfonyl fluorides. |
| Formation of sulfonic acid as the major byproduct | • Hydrolysis of the sulfonyl chloride by trace water. | • Use anhydrous solvents and reagents: Dry solvents using standard laboratory procedures and ensure all glassware is flame-dried before use.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Consider in situ generation of the sulfonyl chloride: Methods involving the oxidative chlorination of thiols can generate the sulfonyl chloride in the presence of the amine, potentially minimizing hydrolysis.[6][7] |
| Difficult purification | • Presence of multiple byproducts with similar polarity to the desired product. | • Optimize reaction conditions to improve selectivity. • Employ alternative purification techniques: Besides silica gel chromatography, consider recrystallization, preparative HPLC, or supercritical fluid chromatography (SFC).[8] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride and a Hindered Amine
This protocol outlines a standard approach and highlights critical parameters for optimization.
Materials:
-
Aryl or alkyl sulfonyl chloride
-
Sterically hindered amine
-
Anhydrous non-nucleophilic base (e.g., DIPEA or DBU)
-
Anhydrous aprotic solvent (e.g., DCM, ACN, or THF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
To a round-bottom flask, add the sterically hindered amine (1.0 eq.) and dissolve it in the anhydrous solvent.
-
Add the non-nucleophilic base (1.5 - 2.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.1 eq.) in the anhydrous solvent.
-
Slowly add the sulfonyl chloride solution to the amine solution dropwise via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If no reaction is observed, consider gradually increasing the temperature.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Palladium-Catalyzed Sulfonamide Synthesis Using DABSO
This method is particularly useful when the corresponding sulfonyl chloride is unstable or difficult to access.[3][4]
Materials:
-
Aryl or heteroaryl halide (e.g., iodide or bromide)
-
Sterically hindered amine
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), DABSO (1.2 eq.), palladium catalyst (e.g., 2-5 mol%), ligand (e.g., 4-10 mol%), and base (2.0 eq.) to a reaction vessel.
-
Add the anhydrous solvent, followed by the sterically hindered amine (1.5 eq.).
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Reaction Challenges
The following diagram illustrates the key challenges in the synthesis of sulfonamides with sterically hindered amines.
Caption: Challenges in hindered sulfonamide synthesis.
References
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). Tetrahedron.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025).
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
- Sulfonamide synthesis by alkylation or aryl
- Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024).
- Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (n.d.).
- Which catalyst is the most efficient in the synthesis of sulfonamide?. (2022).
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- Ynamide Coupling Reagents: Origin and Advances. (n.d.). PMC.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Sulfonamide purification process. (n.d.).
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC.
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to Methyl 2-chloro-5-(chlorosulfonyl)benzoate
Welcome to the technical support guide for Methyl 2-chloro-5-(chlorosulfonyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this versatile bifunctional molecule in their work. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of its use in aqueous media, ensuring the success of your experiments by minimizing common side reactions.
Section 1: Understanding the Core Reactivity of Methyl 2-chloro-5-(chlorosulfonyl)benzoate
This section addresses the fundamental chemical properties of the molecule that dictate its behavior in an experimental setting.
Q1: What are the primary reactive sites on Methyl 2-chloro-5-(chlorosulfonyl)benzoate and why are they important?
Methyl 2-chloro-5-(chlorosulfonyl)benzoate possesses two key functional groups that are susceptible to nucleophilic attack: the sulfonyl chloride (-SO₂Cl) and the methyl ester (-COOCH₃).
-
Sulfonyl Chloride: This is an extremely reactive electrophile. It is the primary site for forming stable sulfonamide bonds when reacted with primary or secondary amines, or sulfonate esters with alcohols.[1][2] However, its high reactivity also makes it highly susceptible to hydrolysis in the presence of water, which is the main challenge in aqueous applications.[3][4]
-
Methyl Ester: This group is less reactive than the sulfonyl chloride but can be hydrolyzed to a carboxylic acid under either acidic or, more commonly, basic conditions.[5][6] This reaction becomes a significant concern if the primary reaction requires a high pH or extended reaction times.
Understanding the reactivity of both sites is critical for designing experiments that favor the desired reaction pathway.
Caption: Key reactive functional groups on the molecule.
Q2: What are the main competing reactions I need to control in an aqueous environment?
When using Methyl 2-chloro-5-(chlorosulfonyl)benzoate to modify a target molecule (e.g., a protein with a lysine residue), you are managing a competition between your desired reaction and two primary side reactions.
-
Desired Reaction (Sulfonamide Formation): The sulfonyl chloride reacts with a primary or secondary amine (e.g., from a lysine residue or another molecule) to form a highly stable sulfonamide bond.
-
Side Reaction 1 (Sulfonyl Chloride Hydrolysis): The sulfonyl chloride reacts with water to form the corresponding, and often unreactive, sulfonic acid.[1] This is typically the most significant and fastest side reaction.
-
Side Reaction 2 (Ester Hydrolysis): The methyl ester reacts with water (catalyzed by acid or base) to form a carboxylic acid. This can alter the charge and properties of your final product.[6]
Your experimental design must create conditions where the rate of the desired reaction is significantly faster than the rates of the two hydrolysis side reactions.
Caption: Competing reaction pathways in aqueous media.
Section 2: Strategic Protocol Design for Minimizing Side Reactions
Success hinges on the careful optimization of reaction parameters. This section provides guidance on making informed choices.
Q3: How does pH critically affect the reaction outcome?
The choice of pH is the most critical factor in balancing the desired reaction against hydrolysis. It presents a classic trade-off:
-
For the Desired Reaction: The nucleophilicity of a primary amine is highly dependent on it being in its free, unprotonated state (-NH₂). This is favored at a pH above the pKa of the amine's conjugate acid (-NH₃⁺), which for lysine is around 10.5. Therefore, a higher pH increases the concentration of the reactive nucleophile.
-
For the Side Reactions: The rate of hydrolysis for both the sulfonyl chloride and the methyl ester is significantly accelerated by hydroxide ions (OH⁻).[7] Therefore, a higher pH dramatically increases the rate of these undesirable side reactions.
The optimal pH is a compromise. For most protein conjugations, a pH range of 8.0 to 8.5 is a good starting point.[8] This provides a sufficient concentration of deprotonated amines to drive the reaction forward without excessively accelerating hydrolysis.
| pH Range | Effect on Amine Nucleophile (e.g., Lysine) | Effect on Sulfonyl Chloride Hydrolysis | Effect on Ester Hydrolysis | Overall Recommendation |
| < 7.0 | Very Low (Mostly protonated -NH₃⁺) | Slow | Very Slow | Not Recommended: Desired reaction is too slow. |
| 7.0 - 8.0 | Moderate (Increasing -NH₂ concentration) | Moderate | Slow | Viable: A good starting point for sensitive substrates. |
| 8.0 - 9.0 | Good (Sufficient -NH₂ concentration) | Fast | Moderate | Optimal Starting Range: Balances reactivity and stability. |
| > 9.0 | Excellent (Mostly deprotonated -NH₂) | Very Fast | Fast | Use with Caution: Risk of rapid hydrolysis is very high. |
Q4: What is the optimal temperature for the reaction?
Lowering the reaction temperature slows down all reaction rates. Since the hydrolysis of the sulfonyl chloride is often the fastest process, reducing the temperature provides a larger window of opportunity for the desired, slower reaction with the target nucleophile to occur.
-
Recommendation: Perform reactions at 0 - 4°C (i.e., in an ice bath). While this will increase the overall reaction time, it significantly suppresses the rate of hydrolysis, leading to higher yields of the desired product.[8]
Q5: Which buffer systems are compatible, and which must be avoided?
Buffer selection is non-negotiable for success. The buffer components must not compete with your target nucleophile.
-
Incompatible Buffers: Any buffer containing primary or secondary amines will react directly with the sulfonyl chloride. Tris (tris(hydroxymethyl)aminomethane), glycine, and any amine-based buffers are strictly to be avoided for the reaction itself. They are, however, excellent for quenching the reaction.[8]
-
Recommended Buffers: Use non-nucleophilic buffers. Phosphate-based buffers (like PBS) and HEPES are excellent choices. Ensure the pH is adjusted to your target value within the optimal buffering range.
| Buffer | pKa (approx.) | Reactive Group? | Recommended for Reaction? | Comments |
| Phosphate (PBS) | 7.2 | No | Yes | Industry standard for bioconjugation. |
| HEPES | 7.5 | No | Yes | Good alternative to phosphate buffers. |
| Tris | 8.1 | Yes (Primary Amine) | NO | Will react with the sulfonyl chloride. Use only for quenching. |
| Glycine | 9.6 | Yes (Primary Amine) | NO | Will react. Often used as a quenching agent. |
| Bicine | 8.3 | Yes (Tertiary Amine) | Use with Caution | Tertiary amines can catalyze hydrolysis. Generally best to avoid. |
Q6: How should I prepare and introduce the reagent into the aqueous reaction?
Methyl 2-chloro-5-(chlorosulfonyl)benzoate has poor aqueous solubility and is sensitive to moisture.[4][9] Adding it directly as a solid to the aqueous buffer will lead to poor dissolution and rapid localized hydrolysis.
-
Best Practice: Prepare a concentrated stock solution of the reagent in a dry, water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[8] Add this stock solution dropwise to the vortexing aqueous reaction mixture. This ensures rapid and uniform dispersion of the reagent, maximizing its chance of reacting with the target molecule before it is hydrolyzed by water. The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to avoid denaturing protein substrates.
Section 3: Detailed Experimental Protocol
This section provides a general, step-by-step methodology for the conjugation of Methyl 2-chloro-5-(chlorosulfonyl)benzoate to a protein.
Protocol: Conjugation to a Model Protein (e.g., BSA)
Objective: To form a stable sulfonamide linkage between the reagent and lysine residues on Bovine Serum Albumin (BSA).
Workflow Diagram:
Caption: Standard experimental workflow for bioconjugation.
Step-by-Step Methodology:
-
Protein Preparation:
-
Prepare a solution of your protein (e.g., 5 mg/mL BSA) in an amine-free reaction buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.5).
-
Causality: The pH is elevated to deprotonate lysine residues, making them nucleophilic. The buffer is amine-free to prevent side reactions.
-
-
Reagent Stock Preparation (Perform Immediately Before Use):
-
Weigh out the required amount of Methyl 2-chloro-5-(chlorosulfonyl)benzoate in a dry microfuge tube.
-
Add anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
Causality: The reagent is moisture-sensitive and hydrolyzes.[4] Preparing the stock in a dry organic solvent and using it immediately minimizes degradation.
-
-
Reaction Setup:
-
Place the vial containing the protein solution on a stir plate in an ice bath and allow it to cool to 4°C.
-
While gently stirring, add the desired molar excess (e.g., 10-fold to 20-fold) of the reagent stock solution to the protein solution in a dropwise manner.
-
Causality: Cooling slows hydrolysis.[8] Dropwise addition to a stirred solution prevents localized high concentrations of the reagent, which would favor hydrolysis over conjugation.
-
-
Incubation:
-
Allow the reaction to proceed for 1 to 4 hours at 4°C with continuous gentle stirring. The optimal time should be determined empirically.
-
Causality: Incubation allows the conjugation reaction to proceed. The low temperature preserves the integrity of the reagent for a longer period.
-
-
Quenching:
-
To stop the reaction, add a quenching buffer containing a high concentration of a primary amine. A common choice is 1 M Tris-HCl, pH 8.0, added to a final concentration of 50 mM.
-
Incubate for an additional 30 minutes at 4°C.
-
Causality: The excess primary amine in Tris rapidly reacts with any remaining unreacted sulfonyl chloride, preventing further modification of the protein.
-
-
Purification:
-
Remove the unreacted reagent, hydrolyzed by-products, and quenching buffer salts from the protein conjugate.
-
For proteins, a desalting column (e.g., Sephadex G-25) is a standard and effective method.
-
Section 4: Troubleshooting Guide & FAQs
Q7: My reaction yield is very low. What are the likely causes and solutions?
-
Cause 1: Reagent Hydrolysis. This is the most common issue. Your reagent may have hydrolyzed before it could react with your target.
-
Solution: Ensure your reagent is fresh and was stored under anhydrous conditions. Prepare the stock solution in anhydrous DMSO immediately before use.[8] Work quickly. Ensure the reaction is cooled to 0-4°C.
-
-
Cause 2: Incorrect pH. If the pH is too low (<7.5), your target amine is protonated and not sufficiently nucleophilic.
-
Solution: Verify the pH of your reaction buffer. Consider increasing the pH in small increments (e.g., from 8.0 to 8.5), but be aware this also increases the hydrolysis rate.
-
-
Cause 3: Incompatible Buffer. You may be unintentionally using a buffer with nucleophilic components (e.g., Tris).
-
Solution: Switch to a recommended buffer like phosphate or HEPES.
-
Q8: My LC-MS analysis shows multiple products. What could they be?
-
Expected Product: Your target molecule with the added mass of C₈H₅ClO₃S (Reagent - HCl).
-
By-product 1: Your starting material.
-
By-product 2: Your target molecule modified by the hydrolyzed reagent (Methyl 2-chloro-5-sulfonic acid benzoate). This will have a mass addition of C₈H₆ClO₅S (Reagent - Cl + OH).
-
By-product 3: The desired conjugate, but with the methyl ester also hydrolyzed to a carboxylic acid. This will have a mass difference of -14 Da (-CH₂).
-
By-product 4: The fully hydrolyzed reagent, 2-chloro-5-sulfonic acid benzoic acid.
Q9: How can I confirm that my desired sulfonamide bond has formed?
The sulfonamide bond is very stable. Its formation can be confirmed by:
-
Mass Spectrometry (LC-MS): This is the most direct method. You should observe a mass shift corresponding to the addition of the reagent moiety to your target molecule.
-
For Proteins (SDS-PAGE): While not definitive for the bond type, a slight increase in the molecular weight of the protein band can indicate successful conjugation.
References
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); (United States), 24:4. [Link]
-
King, J. F., & Dueck, R. (2008). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. [Link]
-
Moody, T. C., & Young, D. A. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(3), 323-326. [Link]
-
Moody, T. C., & Young, D. A. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
- Haszeldine, R. N. (1955). Perfluoroalkyl derivatives of sulphur. Part VI. The alkaline hydrolysis of trifluoromethanesulphonyl chloride and bromide, and the synthesis of trifluoromethanesulphonates. Journal of the Chemical Society, 2901.
-
Wikipedia contributors. (n.d.). Sulfonyl halide. In Wikipedia. Retrieved February 13, 2026. [Link]
-
Ragy, S. M. (1991). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. (Doctoral dissertation, Queen's University). [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved February 13, 2026. [Link]
-
ChemSpider. (n.d.). Methyl ester hydrolysis. Synthetic Pages. Retrieved February 13, 2026. [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. fishersci.com [fishersci.com]
- 5. Methyl Esters [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
optimizing solvent selection for Methyl 2-chloro-5-(chlorosulfonyl)benzoate coupling
This technical guide addresses the optimization of solvent systems for the sulfonylation of amines using Methyl 2-chloro-5-(chlorosulfonyl)benzoate . This specific electrophile presents a dual-challenge: the high reactivity of the chlorosulfonyl group (
Topic: Methyl 2-chloro-5-(chlorosulfonyl)benzoate Coupling (Sulfonylation) Document ID: TSC-SOLV-2024-05 Audience: Medicinal Chemists, Process Chemists
Executive Summary & Reaction Context
The "coupling" of Methyl 2-chloro-5-(chlorosulfonyl)benzoate typically refers to the formation of a sulfonamide bond by reacting the sulfonyl chloride moiety with a primary or secondary amine.
The Chemoselective Challenge:
-
Primary Target: Sulfonyl Chloride (
) Sulfonamide ( ). -
Off-Target 1 (Hydrolysis):
(Sulfonic Acid). -
Off-Target 2 (Ester Side-Reaction): Methyl Ester (
) Amide/Acid (occurs under high temp or strong base).
Success Metric: High conversion to sulfonamide with
Module 1: Solvent Selection Logic (The "Why")
Q1: Why is Dichloromethane (DCM) the standard, and when should I abandon it?
A: DCM is the historical "gold standard" because it offers high solubility for the lipophilic benzoate core and is non-nucleophilic. However, it poses environmental hazards and can be difficult to dry completely.
-
Stick with DCM if: Your amine is highly lipophilic or acid-sensitive, and the reaction is run at
to RT. -
Abandon DCM if: You are scaling up (>100g) or require higher temperatures to drive the reaction with a sterically hindered amine. DCM's low boiling point (
) limits thermal acceleration.
Q2: Can I use alcohols (MeOH, EtOH) to improve the solubility of polar amines?
A: ABSOLUTELY NOT.
Unlike amide couplings, sulfonyl chlorides react rapidly with alcohols to form sulfonate esters (
Q3: What are the best "Green" alternatives?
A:
-
2-Methyltetrahydrofuran (2-MeTHF): Excellent for process scale. It separates well from water during workup (unlike THF), allowing for easier washing of the crude mixture.
-
Ethyl Acetate (EtOAc): Good for unhindered amines. Caution: Some amines can attack the acetate ester at high temperatures, but at
, the sulfonyl chloride reacts orders of magnitude faster. -
Acetonitrile (MeCN): Useful for polar amines (e.g., amino acids, salts). It is water-miscible, so ensure it is "Anhydrous Grade" (<50 ppm water).
Solvent Performance Matrix
| Solvent | Solubility (SM) | Water Miscibility | Hydrolysis Risk | Workup Ease | Green Score |
| DCM | High | Low | Low | High | Low |
| THF | High | High | High (if wet) | Low (Emulsions) | Low |
| 2-MeTHF | High | Low | Low | High | High |
| EtOAc | Mod-High | Low | Low | High | High |
| DMF | High | High | High (Hygroscopic) | Very Low | Low |
| Toluene | Mod | Low | Very Low | Mod | Mod |
Module 2: The Base Factor
The reaction generates
Q4: Pyridine vs. Triethylamine (TEA) vs. DIPEA?
-
Pyridine: Often acts as both solvent and base. It forms an activated intermediate (
-sulfonylpyridinium salt) which accelerates the reaction. Ideal for unreactive amines. -
TEA/DIPEA: Standard choices in non-basic solvents (DCM/THF). DIPEA is preferred if the amine nucleophile is hindered, to prevent the base from competing (though TEA sulfonylation is rare/reversible).
-
Inorganic Bases (Schotten-Baumann): Using
or in a biphasic system (Water/DCM or Water/EtOAc). Only recommended if the amine is water-soluble and the sulfonyl chloride is relatively stable to hydrolysis. For Methyl 2-chloro-5-(chlorosulfonyl)benzoate, this is risky due to the electron-withdrawing chlorine at the 2-position, which increases the electrophilicity and hydrolysis rate.
Module 3: Troubleshooting Guide
Issue: "I see a new spot on TLC that doesn't move (Baseline)."
Diagnosis: Hydrolysis.[2][3][4][5] The sulfonyl chloride has converted to the sulfonic acid (
-
Check Solvent Water Content: Must be
. -
Order of Addition: Dissolve the amine and base first, then add the sulfonyl chloride solution dropwise at
. This ensures the chloride immediately encounters the nucleophile, not ambient moisture. -
Atmosphere: Use a Nitrogen/Argon balloon.
Issue: "My yield is low, and I see the starting amine remaining."
Diagnosis: The sulfonyl chloride decomposed before reacting, or the amine is too weak. Fix:
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a super-active acyl-pyridinium-like species that transfers the sulfonyl group to the amine.
-
Switch Solvent: Change from DCM to Pyridine (run neat or 1:1 with DCM).
Issue: "I lost my methyl ester."
Diagnosis: Saponification or Amidation. Fix:
-
Lower pH: If using aqueous workup, avoid strong bases like NaOH. Use saturated
. -
Temperature Control: Never heat above
if using strong amine nucleophiles.
Visual Decision Tree (Solvent Selection)
Figure 1: Decision logic for selecting the optimal solvent based on amine properties and process requirements.
Standardized Protocol (Anhydrous)
Objective: Synthesis of Sulfonamide from Methyl 2-chloro-5-(chlorosulfonyl)benzoate.
Materials:
-
Methyl 2-chloro-5-(chlorosulfonyl)benzoate (1.0 equiv)
-
Amine (1.1 equiv)
-
Triethylamine (TEA) (1.5 - 2.0 equiv)
-
Solvent: DCM (anhydrous) or 2-MeTHF
-
Catalyst: DMAP (0.1 equiv) [Optional for hindered amines]
Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Amine Solution: Charge the flask with the Amine (1.1 equiv), TEA (1.5 equiv), and Solvent (
). Stir until dissolved. -
Cooling: Cool the mixture to
(Ice/Water bath). -
Addition: Dissolve Methyl 2-chloro-5-(chlorosulfonyl)benzoate (1.0 equiv) in a minimal amount of solvent. Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Why? Controls exotherm and prevents local high concentrations of chloride that could self-react or hydrolyze.
-
-
Reaction: Allow to warm to RT naturally. Stir for 2-4 hours. Monitor by TLC/LCMS.[1]
-
Checkpoint: If SM remains after 4h, add 0.1 equiv DMAP.
-
-
Workup:
-
Dilute with DCM/EtOAc.
-
Wash with 1M HCl (to remove excess TEA/Amine). Note: Ensure pH of aqueous layer is acidic.
-
Wash with Sat.
(to remove any Sulfonic Acid byproduct). -
Wash with Brine, Dry over
, Filter, and Concentrate.
-
References
-
BenchChem. Technical Support Center: Sulfonyl Chloride Work-up. (Accessed 2024). Link
-
National Institutes of Health (NIH). Methyl 2-chloro-5-(chlorosulfonyl)benzoate - PubChem Compound Summary.Link
-
Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature.Link
-
Fisher Scientific. Safety Data Sheet: Methyl 2-(chlorosulfonyl)benzoate.Link
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-chloro-5-(chlorosulfonyl)benzoate and its Fluorosulfonyl Analog
Introduction: The Critical Role of Sulfonyl Halides in Modern Chemistry
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group is a cornerstone, celebrated for its prevalence in a vast array of therapeutic agents and its role as a robust amide bioisostere.[1][2] The synthesis of this crucial moiety is most commonly achieved through the reaction of a sulfonyl halide with a primary or secondary amine.[3] The choice of the halogen—typically chlorine or fluorine—on the sulfonyl group is not a trivial decision. It profoundly influences the reagent's stability, reactivity, and selectivity, thereby dictating its suitability for a given synthetic challenge.
This guide provides an in-depth comparison of Methyl 2-chloro-5-(chlorosulfonyl)benzoate and its corresponding fluorosulfonyl analog. We will dissect their fundamental chemical differences, present comparative experimental data, and offer field-proven insights to guide researchers in selecting the optimal reagent for their specific application, whether for high-throughput screening, complex natural product synthesis, or the development of chemical biology probes.
Pillar 1: Physicochemical Properties & Inherent Stability
The first point of differentiation between the chloro- and fluoro-sulfonyl analogs lies in their intrinsic stability. This property is paramount, affecting storage, handling, and compatibility with various reaction conditions and functional groups.
Sulfonyl fluorides are demonstrably more stable than their sulfonyl chloride counterparts.[4] This enhanced stability is attributed to the strong, highly polarized sulfur-fluorine bond. Consequently, sulfonyl fluorides exhibit greater resistance to hydrolysis and thermolysis.[4][5] While Methyl 2-chloro-5-(chlorosulfonyl)benzoate is a versatile reagent, it is susceptible to decomposition by moisture and heat, a common trait among sulfonyl chlorides.[6][7] In one study, a sulfonyl chloride analog decomposed rapidly at 130°C, whereas its fluoride counterpart remained stable under the same conditions for hours.[4] This superior robustness makes the fluorosulfonyl analog particularly advantageous for applications requiring harsh reaction conditions or for use in aqueous environments.
| Property | Methyl 2-chloro-5-(chlorosulfonyl)benzoate | Methyl 2-chloro-5-(fluorosulfonyl)benzoate |
| CAS Number | 924859-46-1[8] | N/A (Custom Synthesis Typical) |
| Molecular Formula | C₈H₆Cl₂O₄S[9] | C₈H₆ClFO₄S |
| Molecular Weight | 269.10 g/mol [8] | 252.65 g/mol |
| Stability | Moisture and heat sensitive.[4][6] | High thermal and hydrolytic stability.[4][10] |
| Reactivity | High | Moderate to Low[3][7] |
Pillar 2: A Tale of Two Reactivities - The Mechanistic Divide
The primary synthetic application for these reagents is the formation of sulfonamides via nucleophilic substitution. The reaction proceeds by the attack of an amine on the electrophilic sulfur atom, followed by the expulsion of the halide leaving group. The difference in reactivity between the two analogs is a direct consequence of the interplay between the electronegativity of the halogen and its ability to function as a leaving group.
The Causality Behind Reactivity:
-
Leaving Group Ability: The fundamental principle governing nucleophilic substitution reactions is that weaker bases are better leaving groups.[11] The chloride ion (Cl⁻) is a significantly weaker base than the fluoride ion (F⁻), making it a much better leaving group. This is the dominant factor contributing to the higher general reactivity of sulfonyl chlorides.[3][11] Competition experiments have confirmed that sulfonyl chlorides are far more reactive than sulfonyl fluorides in reactions with N-silylamines.[3]
-
Electrophilicity of the Sulfur Center: Fluorine is the most electronegative element, and its strong electron-withdrawing effect increases the partial positive charge (electrophilicity) on the sulfur atom to which it is attached.[12] While this enhances the atom's attractiveness to nucleophiles, this effect is generally insufficient to overcome the poor leaving group ability of fluoride.
Practical Implications:
-
Sulfonyl Chlorides: Their high reactivity makes them workhorses for general sulfonamide synthesis. They react efficiently with a broad range of primary and secondary amines, including those that are sterically hindered, often at room temperature.[13][14] This makes Methyl 2-chloro-5-(chlorosulfonyl)benzoate the go-to choice for rapid library synthesis and situations where maximizing yield with less reactive amines is the priority.[15]
-
Sulfonyl Fluorides: The attenuated reactivity of sulfonyl fluorides is not a weakness but a distinct advantage in specific contexts. Their stability and lower reactivity lead to higher chemoselectivity.[2] They are often unreactive towards alcohols and can be unreactive even in refluxing aniline, conditions under which a sulfonyl chloride would readily react. This makes the fluorosulfonyl analog ideal for late-stage functionalization of complex molecules bearing multiple nucleophilic sites, where precision is paramount. Furthermore, their unique stability-reactivity profile has led to their prominence in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions valued for their reliability and specificity in chemical biology and materials science.[14]
Comparative Reactivity Summary
| Feature | Methyl 2-chloro-5-(chlorosulfonyl)benzoate | Methyl 2-chloro-5-(fluorosulfonyl)benzoate |
| General Reactivity | High | Moderate to Low |
| Reaction with Hindered Amines | Efficient[13][14] | Low to no activity[13][14] |
| Chemoselectivity | Moderate | High (less reactive with competing nucleophiles)[2] |
| Hydrolytic Stability | Low (reacts with water)[6] | High (stable in aqueous environments)[4] |
| Ideal Use Case | High-throughput synthesis, general-purpose sulfonamide formation. | Late-stage functionalization, bioconjugation (SuFEx), synthesis requiring high chemoselectivity. |
Pillar 3: Self-Validating Experimental Protocols & Workflows
The following protocols provide a framework for the synthesis of a representative sulfonamide. The choice of base, solvent, and temperature is critical and reflects the differing reactivity of the two reagents.
Protocol 1: Sulfonamide Synthesis via Methyl 2-chloro-5-(chlorosulfonyl)benzoate
This protocol leverages the high reactivity of the sulfonyl chloride for an efficient reaction at ambient temperature.
Materials:
-
Methyl 2-chloro-5-(chlorosulfonyl)benzoate
-
Primary or Secondary Amine (e.g., morpholine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)[3]
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.[16]
-
Reagent Addition: Dissolve Methyl 2-chloro-5-(chlorosulfonyl)benzoate (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel chromatography or recrystallization to yield the desired sulfonamide.
Protocol 2: Sulfonamide Synthesis via Methyl 2-chloro-5-(fluorosulfonyl)benzoate
This protocol accounts for the lower reactivity of the sulfonyl fluoride, often requiring elevated temperatures or activators to achieve a reasonable reaction rate.
Materials:
-
Methyl 2-chloro-5-(fluorosulfonyl)benzoate
-
Primary or Secondary Amine (e.g., morpholine)
-
A suitable base (e.g., DBU, K₂CO₃, or an organic base like TEA)
-
Anhydrous solvent such as Acetonitrile (MeCN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)
-
(Optional) Activator such as calcium triflimide and DABCO for SuFEx-type reactions.[16]
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, combine Methyl 2-chloro-5-(fluorosulfonyl)benzoate (1.0 eq), the amine (1.2 eq), and the base (1.5 eq) in anhydrous MeCN or DMF.
-
Reaction: Heat the reaction mixture to 50-80°C and stir for 12-24 hours. The requirement for heat is a direct consequence of the higher activation energy needed to cleave the strong S-F bond.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., inorganic salts) is present, filter it off.
-
Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel chromatography.
Visualizing the Workflow & Mechanism
Caption: General experimental workflow for sulfonamide synthesis.
reactants [label=<
R'₂NH + R-S(O)₂-X
Amine
Sulfonyl Halide
];
intermediate [label=<
R-S(O)₂-X
⊕
R'₂NH
];
products [label=<
R-S(O)₂-NR'₂ + H-X
Sulfonamide
Acid Byproduct
];
reactants -> intermediate [label="Nucleophilic\nAttack"]; intermediate -> products [label="Leaving Group\nExpulsion (X⁻)\n(X = Cl or F)"];
note [shape=note, label="Key Difference:\nCl⁻ is a much better leaving group than F⁻,\nmaking the reaction faster for sulfonyl chlorides.", fillcolor="#FBBC05", fontcolor="#202124", fontsize=9]; }
Caption: Mechanism of sulfonamide formation.
Pillar 4: Safety and Handling – A Non-Negotiable Priority
Both sulfonyl chlorides and fluorides are reactive electrophiles and must be handled with appropriate care. Due to their reactivity with nucleophiles, they are corrosive and can cause severe skin burns and eye damage.[6]
Core Safety Requirements:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[17][18] An eyewash station and safety shower must be readily accessible.[17]
-
Personal Protective Equipment (PPE):
-
Handling: These reagents are moisture-sensitive.[4][6] Handle under an inert atmosphere (nitrogen or argon) and use dry glassware and solvents. Avoid contact with incompatible materials such as strong bases, alcohols, and amines, except under controlled reaction conditions.[17]
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible substances.[6] Containers should be tightly sealed, clearly labeled, and stored in a corrosives cabinet.
Conclusion and Expert Recommendations
The choice between Methyl 2-chloro-5-(chlorosulfonyl)benzoate and its fluorosulfonyl analog is a strategic decision guided by the specific demands of the synthetic objective.
-
Choose Methyl 2-chloro-5-(chlorosulfonyl)benzoate for:
-
Rapid, high-yield synthesis of sulfonamide libraries.
-
Reactions involving sterically hindered or electronically deactivated amines.
-
General applications where extreme chemoselectivity is not the primary concern.
-
-
Choose the Methyl 2-chloro-5-(fluorosulfonyl)benzoate analog for:
-
Late-stage functionalization of complex, polyfunctional molecules where chemoselectivity is critical.
-
Applications in chemical biology and bioconjugation (SuFEx chemistry) that require high stability and specific reactivity.
-
Syntheses that must be performed in the presence of sensitive functional groups (e.g., alcohols) or under aqueous conditions.
-
By understanding the fundamental principles of stability and reactivity that differentiate these two powerful reagents, researchers can make informed decisions, optimizing their synthetic strategies to achieve their goals with precision and efficiency.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem.
- Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023).
- PMC. Preparation of sulfonamides from N-silylamines.
- ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- Figshare. Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides - ACS Combinatorial Science. (2014).
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- ResearchGate. Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | Request PDF.
- Sigma-Aldrich. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
- Chemistry LibreTexts. 8.5: Leaving Groups. (2022).
- Blog. What are the safety precautions when handling Benzene Sulfonyl Chloride?.
- PMC. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022).
- ResearchGate. Sulfonyl chlorides versus sulfonyl fluorides. | Download Scientific Diagram.
- Wikipedia. Sulfonyl halide.
- Thermo Fisher Scientific. SAFETY DATA SHEET. (2014).
- Benchchem. A Comparative Guide to the Safety and Handling of Sulfonyl Azides.
- Fisher Scientific. SAFETY DATA SHEET. (2008).
- Reddit. Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. (2015).
- ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- PubChemLite. Methyl 2-chloro-5-(chlorosulfonyl)benzoate (C8H6Cl2O4S).
- ChemScene. 924859-46-1 | Methyl 2-chloro-5-(chlorosulfonyl)benzoate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. PubChemLite - Methyl 2-chloro-5-(chlorosulfonyl)benzoate (C8H6Cl2O4S) [pubchemlite.lcsb.uni.lu]
- 10. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. acs.figshare.com [acs.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 16. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 17. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 18. fishersci.com [fishersci.com]
reactivity comparison of 2-chloro vs 2-bromo substituted chlorosulfonyl benzoates
An In-Depth Reactivity Comparison of 2-Chloro- vs. 2-Bromo-Substituted Chlorosulfonyl Benzoates
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the rational selection of building blocks is paramount for optimizing synthetic routes and achieving desired pharmacological profiles. Aryl chlorosulfonyl benzoates are bifunctional reagents of significant interest, offering two distinct electrophilic sites for nucleophilic attack: the acyl carbon of the benzoate and the sulfur atom of the chlorosulfonyl group. This guide provides a comprehensive analysis of the reactivity profiles of two closely related analogs: 2-chloro- and 2-bromo-substituted chlorosulfonyl benzoates. We will dissect the underlying principles governing their reactivity, supported by mechanistic insights and practical experimental considerations, to empower researchers in making informed decisions for their synthetic campaigns.
Fundamental Principles Governing Reactivity
The reactivity of these molecules is a nuanced interplay of electronic effects, leaving group ability, and steric factors. A nucleophile can attack either the carbonyl carbon of the benzoyl chloride moiety or the sulfur atom of the sulfonyl chloride.
Nucleophilic Acyl Substitution at the Carbonyl Carbon
The reaction at the benzoyl chloride group proceeds via a classic nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to yield the substituted product.[1][2]
Caption: General mechanism for Nucleophilic Acyl Substitution.
Nucleophilic Substitution at the Sulfonyl Sulfur
Similarly, a nucleophile can attack the highly electrophilic sulfur atom of the sulfonyl chloride. This also proceeds through an addition-elimination type mechanism, forming a trigonal bipyramidal intermediate, which then eliminates a chloride ion. The two electron-withdrawing oxygen atoms and the chloride atom make the sulfur atom highly susceptible to nucleophilic attack.[3]
Comparative Reactivity Analysis
The key to understanding the difference between the 2-chloro and 2-bromo analogs lies in how the ortho-halogen substituent influences the two reactive centers through a combination of competing factors.
Caption: Key factors influencing the reactivity of ortho-halogenated benzoates.
Factor 1: Leaving Group Ability (Acyl Chloride)
This factor is relevant only for the reaction at the carbonyl carbon of the benzoyl chloride itself, where the halogen on the acyl group (not on the ring) is the leaving group. However, the topic concerns ring-substituted chlorosulfonyl benzoates, which are typically synthesized from the corresponding substituted benzoic acids. The primary reactivity comparison focuses on the two electrophilic centers: the acyl carbon attached to the chlorosulfonyl group and the sulfonyl sulfur. For clarity, let's assume the starting materials are 2-chloro- and 2-bromobenzoic acids which are converted to their respective chlorosulfonyl derivatives. The reactivity discussion will focus on the resulting bifunctional molecules.
When comparing the reactivity of a hypothetical 2-chlorobenzoyl chloride versus a 2-bromobenzoyl chloride, the C-Br bond is weaker than the C-Cl bond (285 kJ/mol vs. 327 kJ/mol).[4] Furthermore, bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is the conjugate base of a stronger acid (HBr vs. HCl).[5][6] Therefore, in a direct comparison of acyl halides, acyl bromides are more reactive than acyl chlorides .[4]
Factor 2: Electronic Effects
The halogen substituent on the benzene ring influences the electrophilicity of both the carbonyl carbon and the sulfonyl sulfur.
-
Inductive Effect (-I): Both chlorine and bromine are electronegative and pull electron density away from the aromatic ring through the sigma bond. This inductive withdrawal makes the attached reactive centers more electron-deficient and thus more reactive towards nucleophiles. Since chlorine is more electronegative than bromine, it exerts a stronger inductive effect.[7] This suggests the 2-chloro analog should have slightly more electrophilic centers than the 2-bromo analog, favoring faster nucleophilic attack.
-
Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the benzene ring, donating electron density. This effect opposes the inductive effect. For halogens, the inductive effect is generally considered to be dominant over the weaker resonance effect in influencing reactivity.[7][8]
Factor 3: Steric Hindrance (The "Ortho Effect")
The placement of a substituent at the ortho position relative to a reactive center creates steric hindrance, which can physically impede the approach of a nucleophile.[3][9]
-
Atomic Size: Bromine has a larger van der Waals radius (185 pm) than chlorine (175 pm).
-
Impact: The larger bromine atom will create more significant steric congestion around both the carbonyl carbon and the sulfonyl sulfur. This increased steric hindrance can slow down the rate of reaction, especially when using bulky nucleophiles.[3] Therefore, the 2-bromo analog is expected to be more sterically hindered .
Synthesis and Reactivity Summary
| Feature | 2-Chloro Substituted Analog | 2-Bromo Substituted Analog | Rationale |
| Electrophilicity of Reactive Centers | Higher | Lower | Chlorine has a stronger electron-withdrawing inductive effect (-I) due to its higher electronegativity.[7] |
| Steric Hindrance | Moderate | Higher | Bromine has a larger atomic radius than chlorine, leading to greater steric congestion (the "ortho effect").[3][9] |
| Predicted Reactivity with Small Nucleophiles | Potentially higher at the sulfonyl center. | Potentially higher at the acyl center if it were an acyl bromide. | For the sulfonyl group, the electronic effect dominates. The stronger -I effect of Cl increases electrophilicity. |
| Predicted Reactivity with Bulky Nucleophiles | Higher | Lower | The lower steric hindrance of the chloro group allows for easier approach by bulky reagents.[3] |
-
For reactions at the sulfonyl chloride group, the 2-chloro substituted analog is likely more reactive . The leaving group is identical in both cases (Cl⁻), so the determining factor is the electrophilicity of the sulfur atom. The stronger inductive effect of chlorine makes the sulfur more electron-deficient and thus more susceptible to nucleophilic attack.
-
For reactions involving sterically demanding nucleophiles , the 2-chloro substituted analog will generally react faster at both electrophilic sites due to its smaller size and reduced steric hindrance.
-
The 2-bromo substituted analog's reactivity is hampered by its greater steric bulk. While bromine's inductive effect still activates the ring, it is weaker than chlorine's, and the steric penalty is more significant.
Experimental Protocol: Comparative Amination for Sulfonamide Synthesis
This protocol describes a parallel experiment to compare the rate of reaction of the two title compounds with a primary amine. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective:
To compare the reaction rate of 2-chloro- and 2-bromo-substituted chlorosulfonyl benzoates with benzylamine.
Materials:
-
2-Chloro-substituted chlorosulfonyl benzoate (Reagent A)
-
2-Bromo-substituted chlorosulfonyl benzoate (Reagent B)
-
Benzylamine
-
Triethylamine (TEA) or Pyridine (as an HCl scavenger)[10]
-
Dichloromethane (DCM), anhydrous
-
TLC plates (silica gel 60 F254)
-
Developing solvent (e.g., 30% Ethyl Acetate in Hexanes)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Label two identical round-bottom flasks as "Flask A" (for the chloro analog) and "Flask B" (for the bromo analog). Place both in an ice bath (0 °C) on magnetic stir plates.
-
Reagent Preparation:
-
In Flask A, dissolve Reagent A (1.0 mmol) in 10 mL of anhydrous DCM.
-
In Flask B, dissolve Reagent B (1.0 mmol) in 10 mL of anhydrous DCM.
-
-
Addition of Amine and Base:
-
To each flask, add triethylamine (1.2 mmol, 1.2 eq).
-
Prepare a solution of benzylamine (1.0 mmol, 1.0 eq) in 5 mL of anhydrous DCM.
-
Simultaneously (or with a precisely recorded time difference), add the benzylamine solution to both Flask A and Flask B. Start a timer for each reaction.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., t = 5, 15, 30, 60 minutes), take a small aliquot from each reaction mixture.
-
Quench the aliquot with a drop of water.
-
Spot the quenched sample on a TLC plate alongside a co-spot of the starting material (Reagent A or B).
-
Develop the TLC plate and visualize under UV light. The consumption of the starting material and the appearance of a new, lower Rf product spot indicates reaction progress.
-
-
Workup (after completion):
-
Once TLC indicates the consumption of the starting material, quench the reactions by adding 15 mL of saturated sodium bicarbonate solution to each flask.
-
Transfer the contents to a separatory funnel, separate the organic layer, and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Analysis: Compare the TLC plates over the time course. The reaction that shows a faster disappearance of the starting material spot is the more reactive compound under these conditions. For quantitative data, analyze the aliquots by LC-MS to determine the percentage conversion at each time point.
Caption: Workflow for a comparative kinetic experiment.
References
- Vertex AI Search Result. Acyl Halide Substitution Reactions.
- Benchchem. A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride.
-
Quora. (2017-05-11). Which is more reactive Acyl chloride or Acyl bromide?. [Link]
- Chemistry Stack Exchange. (2020-06-04). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
- Benchchem. Bromide vs.
-
Master Organic Chemistry. (2011-04-12). What Makes A Good Leaving Group?. [Link]
- Benchchem. Reactivity comparison of o- chlorobenzotrichloride vs p.
-
Chad's Prep. (2021-04-08). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. [Link]
- Pearson. What compounds are formed from the reaction of benzoyl chloride w....
-
BYJU'S. Nucleophilic Acyl Substitution. [Link]
- Chemistry LibreTexts. (2024-09-30). 21.2: Nucleophilic Acyl Substitution Reactions.
-
Khan Academy. Nucleophilic acyl substitution (video). [Link]
- Master Organic Chemistry. (2011-05-06).
- Chemistry LibreTexts. (2023-01-14). 16.
-
ACS Publications. Photolysis of Bromo- and Chloro-Substituted Benzyl Derivatives. Competition between Ionic and Radical Pathways | The Journal of Organic Chemistry. [Link]
-
Organic Syntheses Procedure. chlorosulfonyl isocyanate. [Link]
-
MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
-
ResearchGate. (2020-10-18). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
- Benchchem. impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
- Benchchem. A Comparative Guide to the Reactivity of 2- Amino-5-bromobenzoyl Chloride and 2.
- Exploring the Synthesis and Applic
-
Quora. (2017-11-21). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. [Link]
- Reddit. (2025-07-03). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?.
- Benchchem. A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.
-
NIH. 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide - PMC. [Link]
- Bromchem Laboratories.
- NCERT. Amines.
-
Sciencemadness.org. (2018-12-27). synthesis of 2-bromobenzoyl chloride - Powered by XMB 1.9.11. [Link]
-
PubChem. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110. [Link]
-
ResearchGate. Optimization of Reaction Conditions for 2-Chlorobenzoyl Chloride. [Link]
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
- Chemistry Stack Exchange. (2016-03-21).
-
PubMed. Analysis of consecutive pseudo-first-order reactions. II: Calculation of the rate constants from the co-product or co-reactant data. [Link]
-
Crossref. Document is current - Crossmark. [Link]
- Korea Science.
Sources
- 1. esports.bluefield.edu - Acyl Halide Substitution Reactions [esports.bluefield.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. ncert.nic.in [ncert.nic.in]
Safety Operating Guide
Standard Operating Procedure: Disposal and Handling of Methyl 2-chloro-5-(chlorosulfonyl)benzoate
Executive Summary
Methyl 2-chloro-5-(chlorosulfonyl)benzoate (CAS: 104276-22-2 / 924859-46-1) is a high-value intermediate used frequently in medicinal chemistry for sulfonamide synthesis. However, its dual-hazard profile—combining an ester with a highly reactive sulfonyl chloride moiety—presents significant disposal challenges.[1]
The Critical Hazard: This compound is water-reactive .[2] Upon contact with moisture, it hydrolyzes violently to release hydrochloric acid (HCl) gas and a corrosive sulfonic acid derivative.[1][3] The Core Directive: Never dispose of this compound directly into aqueous waste streams or trash bins. It must be chemically quenched (neutralized) or managed as hazardous waste (Lab Pack) under strict anhydrous conditions.
Hazard Assessment & Chemical Behavior
Understanding the underlying chemistry is the only way to ensure safety. The sulfonyl chloride group (
Chemical Hydrolysis Mechanism
When exposed to water, the following exothermic reaction occurs:
Safety Data Summary
| Parameter | Specification | Operational Implication |
| Physical State | Solid (White to Off-white) | Dust inhalation hazard; use powder funnel. |
| Reactivity | Water Reactive / Lachrymator | DO NOT use water for spill cleanup. |
| Corrosivity | Skin/Eye (Category 1B) | Full PPE (Face shield + Nitrile/Neoprene gloves) required. |
| Byproducts | HCl gas, Sulfonic Acid | Quenching requires a fume hood and base trap.[1] |
| Storage | Inert Atmosphere ( | Moisture causes container pressurization. |
Decision Matrix: Spill vs. Routine Disposal
Before taking action, categorize the situation. Is this a controlled waste stream or an emergency spill?
Figure 1: Decision matrix for handling sulfonyl chloride incidents. Note the strict prohibition of water during spill response.
Protocol A: Controlled Quenching (In-House)
Applicability: Use this protocol only for small quantities (
Principle: We utilize a "Dilute & Destroy" strategy. Dissolving the solid in an inert solvent acts as a heat sink, preventing the violent sputtering associated with adding water directly to the solid.[1]
Reagents Required
-
Inert Solvent: Dichloromethane (DCM) or Toluene.
-
Base: Saturated Sodium Bicarbonate (
) or 2M Sodium Hydroxide ( ).-
Note:
generates gas (foaming). generates more heat but no gas. is preferred if cooling is efficient; is safer if cooling is limited.
-
-
Ice: Crushed ice.
Step-by-Step Procedure
-
Preparation (Dilution):
-
Dissolve the Methyl 2-chloro-5-(chlorosulfonyl)benzoate in the inert solvent (approx. 10 mL solvent per 1 g of solid). This creates the "Organic Phase."
-
-
Setup the Quench Vessel:
-
In a separate large beaker, prepare a mixture of 50% ice and 50% basic solution (e.g., 2M NaOH).[1]
-
Place this beaker in an ice bath. Stir vigorously.
-
-
The "Reverse Addition":
-
Crucial Step: Slowly add the Organic Phase (chemical solution) into the Quench Vessel (basic ice water) dropwise.
-
Why? This ensures the hydrolyzing agent (water/base) is always in vast excess, dissipating heat instantly.[1]
-
Monitor temperature; keep below
.
-
-
Digestion:
-
Final Disposal:
Figure 2: The "Dilute & Destroy" workflow. Dissolving the solid first is the key safety control.
Protocol B: Commercial Disposal (Lab Pack)
For expired bottles or large quantities, do not attempt to quench.[1] Use the Lab Pack method.
-
Segregation: Keep the bottle separate from aqueous wastes and oxidizers.
-
Labeling:
-
RCRA Waste Codes (USA):
-
D002: Corrosive (Liquid/Aqueous mixtures).
-
D003: Reactive (if potential for water contact exists).[2]
-
U-List/P-List: This specific CAS is not typically P/U listed, but characteristic codes apply.
-
-
Container: Place the original container inside a larger polyethylene secondary container with vermiculite (to absorb potential leaks).
Emergency Response (Spills)
If a bottle drops and breaks:
-
Evacuate: Clear the immediate area. The hydrolysis fumes (HCl) are toxic.
-
PPE: Don double nitrile gloves, goggles, and a lab coat.[1] If powder is airborne, N95 or P100 respiratory protection is required.[1]
-
Absorb:
-
Collect: Scoop the slurry into a wide-mouth jar. Do not seal the jar tight immediately ; allow off-gassing of any residual reaction for 24 hours in a fume hood.
References
-
BenchChem. (2025).[4] Sulfonyl Chloride Work-up and Quenching Procedures. Retrieved from
-
Fisher Scientific. (2025).[2] Safety Data Sheet: Methyl 2-(chlorosulfonyl)benzoate. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025). RCRA Waste Codes and Hazardous Waste Listings (40 CFR Part 261). Retrieved from
-
Sigma-Aldrich. (2024).[10] Safety Data Sheet: Sulfonyl Chlorides Handling. Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epfl.ch [epfl.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. 924859-46-1|Methyl 2-chloro-5-(chlorosulfonyl)benzoate|BLD Pharm [bldpharm.com]
- 9. PubChemLite - Methyl 2-chloro-5-(chlorosulfonyl)benzoate (C8H6Cl2O4S) [pubchemlite.lcsb.uni.lu]
- 10. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
